Technical Monograph: Zofenoprilat-d5 in Bioanalytical Quantitation
Technical Monograph: Zofenoprilat-d5 in Bioanalytical Quantitation
Executive Summary & Chemical Identity
Zofenoprilat-d5 is the stable isotope-labeled analog of Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. It serves as the critical Internal Standard (IS) in pharmacokinetic (PK) assays, specifically designed to compensate for the matrix effects and ionization variability inherent in LC-MS/MS analysis of biological fluids.
Its utility is defined by its isotopic purity and the specific placement of deuterium atoms on the phenyl ring, which ensures the label is retained during metabolic stability (unlike labile protons) and provides a mass shift (+5 Da) sufficient to avoid isotopic overlap with the analyte’s M+2 isotope peak.
Chemical Specifications
| Parameter | Technical Detail |
| Compound Name | Zofenoprilat-d5 |
| IUPAC Name | (4S)-1-[(2S)-3-mercapto-2-methylpropanoyl]-4-(phenyl-d5-thio)-L-proline |
| CAS Number | 1217716-12-5 |
| Molecular Formula | C₁₅H₁₄D₅NO₃S₂ |
| Molecular Weight | 330.48 g/mol (Calculated) |
| Unlabeled MW | 325.45 g/mol |
| Mass Shift | +5.03 Da |
| Isotopic Purity | Typically ≥ 99% atom D |
| Chemical Purity | ≥ 98% (HPLC) |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; slightly soluble in water.[1][2][3][4][5][6] |
Structural Analysis & Synthesis Logic
The structural integrity of Zofenoprilat-d5 relies on the strategic placement of the deuterium label.
Deuteration Site
The label is located on the phenyl ring of the 4-(phenylthio) moiety.
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Rationale: The phenyl ring is metabolically stable and does not undergo exchange with solvent protons (unlike the carboxylic acid or thiol protons). This ensures the mass signal remains constant throughout extraction and chromatography.
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Structure Visualization:
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Core: L-Proline ring.
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C4 Position: Attached to a Thiophenyl-d5 group (–S–C₆D₅).
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N1 Position: Acylated with (2S)-3-mercapto-2-methylpropanoyl group.
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Synthesis Pathway (Retrosynthetic Logic)
The synthesis typically follows a convergent route to ensure stereochemical retention:
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Nucleophilic Substitution: A 4-hydroxy-L-proline derivative (often protected) is reacted with Thiophenol-d5 under Mitsunobu conditions or via sulfonate displacement to install the labeled phenylthio group.
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Acylation: The proline nitrogen is coupled with 3-acetylthio-2-methylpropanoic acid.
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Deprotection: Final hydrolysis releases the free thiol (-SH) and carboxylic acid (-COOH).
Physicochemical Profile & Stability Challenges
Researchers must account for the high reactivity of the free thiol group in Zofenoprilat-d5.
Thiol Oxidation (The Critical Variable)
Like its parent compound, Zofenoprilat-d5 contains a free sulfhydryl (-SH) group. In biological matrices (plasma/serum) and stock solutions, this group rapidly oxidizes to form:
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Disulfide Dimers: Zofenoprilat-S-S-Zofenoprilat.
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Mixed Disulfides: Covalent binding with endogenous thiols (e.g., Glutathione, Albumin).
Impact: Failure to stabilize the thiol results in a drastic loss of signal intensity and non-linear calibration curves.
Stabilization Protocol
To ensure quantitative accuracy, the thiol must be "locked" or kept reduced.
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Method A (Reduction): Addition of 1,4-Dithiothreitol (DTT) or TCEP to the sample immediately upon thawing/processing to reverse oxidation.
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Method B (Derivatization): Immediate treatment with N-Ethylmaleimide (NEM) to alkylate the thiol, permanently preventing oxidation. Note: This increases the MW and requires monitoring the derivatized mass.
Bioanalytical Application: LC-MS/MS Workflow
The following workflow details the validated approach for quantifying Zofenoprilat using Zofenoprilat-d5 as the IS.
Experimental Workflow Diagram
The following Graphviz diagram illustrates the decision matrix for sample preparation, highlighting the critical stabilization step.
Caption: Workflow for Zofenoprilat quantification. The "Thiol Stabilization" step is the primary failure point in unvalidated protocols.
Mass Spectrometry Parameters (MRM)
The detection utilizes a Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (ESI+) mode.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive (+) | Protonation of the proline nitrogen occurs readily. |
| Precursor Ion (Q1) | m/z 331.1 | [M+H]⁺ of Zofenoprilat-d5 (330.48 + 1.007). |
| Product Ion (Q3) | m/z 184.1 | Fragment retaining the Phenyl-d5 group (Proline-S-Phenyl-d5 moiety). |
| Unlabeled Transition | m/z 326.1 → 179.1 | Corresponding transition for the analyte. |
| Cone Voltage | 20-35 V | Optimized to maximize precursor transmission without in-source fragmentation. |
| Collision Energy | 15-25 eV | Sufficient to cleave the amide bond or C-S bond. |
Self-Validating Logic: If the Q3 fragment for the IS was not shifted by +5 Da (i.e., if it were 179), it would indicate the fragmentation involves loss of the phenyl ring. However, the dominant fragment for Zofenoprilat (m/z 179) typically corresponds to the 4-(phenylthio)-proline core. Therefore, the d5-IS must show a transition to 184 . Verification of this shift is a mandatory system suitability test.
Chromatographic Conditions
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Column: C18 or Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse XDB-C8 or Phenomenex Luna C18).
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Mobile Phase:
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Elution: Isocratic (e.g., 85% MeOH) or Gradient.
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Retention Time: Zofenoprilat-d5 will co-elute with Zofenoprilat (or show a negligible deuterium isotope effect shift, typically <0.1 min), ensuring it compensates perfectly for matrix suppression at that specific time point.
References
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Pharmaffiliates. Zofenoprilat-d5 Certificate of Analysis & Structure. Retrieved from
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Zhang, Z., et al. (2014). "Determination of zofenopril and its active metabolite in human plasma using high-performance liquid chromatography combined with a triple-quadruple tandem mass spectrometer." Journal of Chromatographic Science, 52(9), 1082–1088.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3034048, Zofenoprilat.
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ClearSynth. Zofenopril-d5 and Metabolite Standards Technical Data.
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Carlucci, G., et al. (2011). "Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of zofenopril and its active metabolite zofenoprilat in human plasma." Journal of Chromatography B, 879(20), 1813-1818.
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